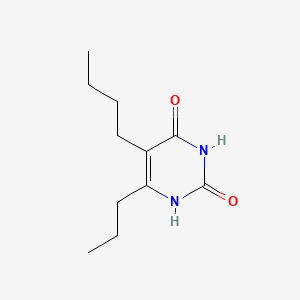

Uracil, 5-butyl-6-propyl-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

100051-56-7 |

|---|---|

Molecular Formula |

C11H18N2O2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

5-butyl-6-propyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H18N2O2/c1-3-5-7-8-9(6-4-2)12-11(15)13-10(8)14/h3-7H2,1-2H3,(H2,12,13,14,15) |

InChI Key |

HEMAUQZFKUQMBB-UHFFFAOYSA-N |

SMILES |

CCCCC1=C(NC(=O)NC1=O)CCC |

Canonical SMILES |

CCCCC1=C(NC(=O)NC1=O)CCC |

Other CAS No. |

100051-56-7 |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Disubstituted Uracil Derivatives

Strategies for Uracil (B121893) Nucleus Construction with Alkyl Substituents

Synthesis from Acyclic Precursors

A classical and highly effective method for constructing the uracil ring is the cyclocondensation of a β-ketoester with urea. mdpi.com To synthesize 5-butyl-6-propyluracil, the required acyclic precursor is ethyl 2-butyl-3-oxoheptanoate. This β-ketoester contains the propyl group as part of the ketone function (oxoheptanoate) and the butyl group at the α-position (C-2).

The synthesis proceeds by reacting this substituted β-ketoester with urea in the presence of a base, typically sodium ethoxide in ethanol. The reaction mechanism involves the initial formation of a ureide intermediate, which then undergoes an intramolecular cyclization via dehydration to form the stable six-membered pyrimidine (B1678525) ring. This one-pot reaction directly yields the target 5-butyl-6-propyluracil.

Table 1: Representative Reaction for Uracil Synthesis from Acyclic Precursor

| Reactant 1 | Reactant 2 | Key Reagent | Product |

|---|

Cyclization Reactions for Pyrimidine Ring Formation

The formation of the pyrimidine ring is the cornerstone of uracil synthesis from acyclic molecules. The cyclization step is a condensation reaction that eliminates water to create the heterocyclic system. organic-chemistry.org While the direct reaction of a β-ketoester and urea is common, other multicomponent reactions can also be employed for creating substituted pyrimidines, although they may require subsequent modification to yield the uracil structure (a pyrimidine-2,4-dione).

For instance, the Biginelli reaction is a well-known one-pot, three-component synthesis that combines a β-ketoester, an aldehyde, and urea. jk-sci.comresearchgate.net While the classic Biginelli reaction would not directly produce a 5,6-dialkyluracil, variations of multicomponent cyclocondensations represent a broad class of reactions used for building diverse pyrimidine cores. mdpi.com The key to forming 5-butyl-6-propyluracil specifically remains the selection of an acyclic precursor, like the aforementioned β-ketoester, that already possesses the correct substitution pattern prior to the cyclization event.

Modification of Pre-existing Uracil Scaffolds

An alternative to de novo synthesis is the functionalization of a simpler, readily available uracil molecule. This approach involves the sequential introduction of the butyl and propyl groups onto the pyrimidine ring at the C-5 and C-6 positions, as well as potential derivatization at the nitrogen atoms.

Functionalization at the C-5 Position of the Uracil Ring

The C-5 position of the uracil ring is relatively electron-rich and susceptible to electrophilic substitution. To synthesize 5-butyl-6-propyluracil via this route, one would typically start with 6-propyluracil. The introduction of the butyl group at the C-5 position can be achieved through several methods.

A common strategy involves initial halogenation of the C-5 position, for example, using N-bromosuccinimide (NBS) to create 5-bromo-6-propyluracil. This halogenated intermediate can then undergo a metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with an appropriate organometallic reagent like butylboronic acid or tributyltin, respectively. This approach provides a versatile means to form the C-C bond at the C-5 position.

Functionalization at the C-6 Position of the Uracil Ring

Direct functionalization at the C-6 position is generally more challenging due to its lower reactivity compared to the C-5 position. A viable strategy often begins with a precursor that can be readily converted into the desired product. For example, one could start with a 5-alkylbarbituric acid. mdpi.com

To obtain 5-butyl-6-propyluracil, the synthesis could start from 5-butylbarbituric acid. This compound can be treated with a halogenating agent like phosphorus oxychloride to yield 5-butyl-6-chlorouracil. mdpi.com The chlorine atom at the C-6 position then serves as a leaving group, enabling a nucleophilic substitution or a cross-coupling reaction. Reacting 5-butyl-6-chlorouracil with an organometallic reagent such as propylmagnesium bromide (a Grignard reagent) or dipropylzinc in the presence of a palladium catalyst can effectively introduce the propyl group at the C-6 position.

Another method involves the direct metallation of a C-6-H bond. For instance, lithiation of a protected 1,3-disubstituted uracil at the C-6 position using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile like propyl iodide, can also install the C-6 substituent. clockss.org

Alkylation and Derivatization at Nitrogen Atoms (N-1, N-3)

The N-1 and N-3 positions of the uracil ring are nucleophilic and can be readily alkylated. The regioselectivity of this alkylation can often be controlled by the reaction conditions and the use of protecting groups. researchgate.net Direct alkylation of 5-butyl-6-propyluracil with an alkyl halide in the presence of a base like potassium carbonate can lead to a mixture of N-1, N-3, and N,N-disubstituted products. researchgate.net

To achieve selective alkylation, one nitrogen position can be protected while the other is functionalized. For example, the N-1 position is generally more sterically accessible and can be alkylated preferentially under certain conditions. For selective N-3 alkylation, the N-1 position can be protected, for instance, with a benzoyl group. After N-3 alkylation, the protecting group can be removed to yield the N-3 substituted product. researchgate.net Michael addition is another convenient method for N-1 alkylation, offering high regioselectivity. nih.gov

Table 2: General Conditions for N-Alkylation of Uracil Derivatives

| Alkylating Agent | Base | Solvent | Position(s) Alkylated |

|---|---|---|---|

| Alkyl Halide (e.g., Butyl Bromide) | K₂CO₃ | DMF | Mixture of N-1 and N-3 |

| Alkyl Halide (e.g., Benzyl Bromide) | DBU | Acetonitrile | Primarily N-1 |

Advanced Synthetic Approaches

The synthesis of specifically substituted uracil derivatives, such as 5-butyl-6-propyluracil, necessitates advanced and targeted chemical strategies. These modern approaches offer significant advantages over classical methods, including enhanced selectivity, improved reaction efficiency, and access to a broader range of molecular diversity. Key advanced methodologies applicable to the synthesis of this target compound include metal-catalyzed cross-coupling reactions, multicomponent reactions, and microwave-assisted protocols.

Metal-Catalyzed Cross-Coupling Reactions for Alkyl Group Introduction

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, a critical step in the introduction of alkyl groups onto the uracil scaffold. nih.govorganicreactions.org These methods provide a versatile means to introduce the butyl and propyl groups at the C5 and C6 positions of the uracil ring.

Palladium, nickel, and copper catalysts are commonly employed for these transformations. nih.gov For instance, a pre-functionalized uracil, such as a 5-halouracil or a 6-halouracil, can serve as the electrophilic partner in a cross-coupling reaction with an appropriate organometallic nucleophile containing the desired alkyl group (e.g., butylzinc chloride or propylboronic acid). The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands, for example, have proven effective in facilitating the coupling of alkyl electrophiles. nih.gov

A potential strategy for synthesizing 5-butyl-6-propyluracil could involve a sequential cross-coupling approach. This might begin with a 5,6-dihalouracil, where the differential reactivity of the halogens allows for selective, stepwise introduction of the alkyl groups. Alternatively, functionalization of a masked uracil nucleus, like a 2,4-dimethoxypyrimidine, can be employed for reactions that are incompatible with the uracil ring itself. tandfonline.com

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

| Catalyst System | Electrophile | Nucleophile | Application |

|---|---|---|---|

| Palladium/Trialkylphosphine | Alkyl bromides, chlorides, tosylates | Alkylboron reagents | Formation of alkyl-alkyl bonds nih.gov |

| Nickel/Diamine | Racemic alkyl halides | Alkylboron reagents | Enantioconvergent alkyl-alkyl cross-couplings nih.gov |

| Copper | Primary alkyl bromides | Alkylzinc reagents | Alkyl-alkyl cross-couplings nih.gov |

This table presents generalized catalyst systems and is not specific to uracil synthesis but illustrates the types of reactions applicable.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like 5,6-disubstituted uracils in a single step from three or more starting materials. researchgate.netnih.gov This approach is characterized by high atom economy and procedural simplicity, making it an attractive method for building the uracil scaffold with the desired substituents already in place.

For the synthesis of 5-butyl-6-propyluracil, a Biginelli-type or a similar MCR could be envisioned. A generalized approach would involve the condensation of a β-ketoester bearing one of the desired alkyl groups, an aldehyde with the other alkyl group, and urea or a urea equivalent. For example, ethyl 2-propyl-3-oxohexanoate could potentially react with an appropriate aldehyde and urea to construct the substituted dihydropyrimidine ring, which can then be oxidized to the target uracil.

The versatility of MCRs allows for the incorporation of a wide range of substituents, making them suitable for creating libraries of related compounds for further study. researchgate.net Isocyanate-based multicomponent reactions have also been reported for the synthesis of uracil derivatives, providing another potential pathway to the target molecule. researchgate.net

Table 2: Illustrative Multicomponent Reaction for Uracil Synthesis

| Component 1 | Component 2 | Component 3 | Potential Product |

|---|---|---|---|

| β-ketoester (e.g., Ethyl 2-butylacetoacetate) | Aldehyde (e.g., Butyraldehyde) | Urea | 5-butyl-6-propyl-dihydrouracil derivative |

This table provides a conceptual framework for how MCRs could be applied to the synthesis of the target compound.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govtandfonline.comnih.govresearchgate.net The application of microwave irradiation can be particularly beneficial in the synthesis of uracil derivatives, including the introduction of substituents and the cyclization to form the pyrimidine ring.

In the context of synthesizing 5-butyl-6-propyluracil, microwave energy could be applied to various steps, such as the initial condensation reaction to form the uracil core or subsequent functionalization reactions. For instance, a one-pot condensation of a β-ketoester with urea or thiourea under solvent-free microwave irradiation has been shown to be an efficient method for producing substituted uracils and thiouracils. researchgate.net This approach could be adapted using a suitably substituted β-ketoester to generate the desired 5,6-dialkyluracil.

Microwave assistance can also be effectively combined with other advanced methods, such as metal-catalyzed cross-coupling reactions, to further enhance reaction efficiency. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Uracil Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| O'-adamantylation of uridine | N/A | Provides sugar-substituted compounds | nih.govtandfonline.com |

| N-1 alkylation of uracil | N/A | High yields and pure products | nih.gov |

Optimization of Synthetic Pathways for Yield and Purity

The optimization of a synthetic pathway is a critical aspect of chemical synthesis, aiming to maximize the yield of the desired product while minimizing the formation of impurities. For the synthesis of 5-butyl-6-propyluracil, this would involve a systematic investigation of various reaction parameters.

Key parameters for optimization include:

Catalyst and Ligand Selection: In metal-catalyzed reactions, screening a variety of catalysts and ligands is essential to identify the most active and selective system.

Solvent and Temperature: The choice of solvent can significantly influence reaction rates and selectivity. Temperature is another crucial factor that needs to be carefully controlled.

Reaction Time: Monitoring the reaction progress over time helps to determine the optimal duration to maximize product formation and minimize degradation or side reactions.

Stoichiometry of Reagents: Adjusting the molar ratios of the reactants can improve the yield and reduce the amount of unreacted starting materials.

Purification Methods: Developing an efficient purification strategy, such as column chromatography or recrystallization, is vital for obtaining the final compound in high purity.

A diversity-oriented synthesis approach can be beneficial, not only for producing the target molecule but also for creating a library of related compounds with high efficiency and purity. acs.org By systematically varying the reaction conditions and starting materials, a robust and scalable synthetic route to 5-butyl-6-propyluracil can be established.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| Uracil, 5-butyl-6-propyl- |

| 5-halouracil |

| 6-halouracil |

| Butylzinc chloride |

| Propylboronic acid |

| 5,6-dihalouracil |

| 2,4-dimethoxypyrimidine |

| Ethyl 2-propyl-3-oxohexanoate |

| Urea |

| Ethyl 2-butylacetoacetate |

| Butyraldehyde |

| Thiourea |

Computational Chemistry and Molecular Modeling Studies of Alkyl Substituted Uracil Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide a framework for predicting various molecular properties of Uracil (B121893), 5-butyl-6-propyl-.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. nih.govaimspress.com A smaller gap suggests that the molecule is more reactive. For Uracil, 5-butyl-6-propyl-, the HOMO would likely be localized over the electron-rich pyrimidine (B1678525) ring, while the LUMO would also be centered on the ring, indicating the sites susceptible to electrophilic and nucleophilic attack, respectively. The lower the HOMO-LUMO energy gap, the higher the chemical reactivity and biological activity of the molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for Uracil, 5-butyl-6-propyl- (Note: The following data is illustrative and represents typical values for similar compounds, as specific experimental data for Uracil, 5-butyl-6-propyl- is not publicly available.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of negative and positive electrostatic potential, which correspond to areas that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. researchgate.net For Uracil, 5-butyl-6-propyl-, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the uracil ring, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the alkyl groups would exhibit a positive potential. Mulliken population analysis can also be used to determine the partial charges on each atom, providing a quantitative measure of charge distribution. nih.gov

Based on the electronic properties derived from DFT calculations, several descriptors can be used to predict the chemical reactivity of Uracil, 5-butyl-6-propyl-. These global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, are calculated from the HOMO and LUMO energies. A lower chemical hardness, for instance, implies higher reactivity. nih.gov These theoretical predictions are instrumental in understanding the molecule's behavior in chemical reactions and its potential interactions with biological systems. The analysis of global and local reactive descriptors can reveal the order of decreasing reactivity among different uracil analogues. researchgate.net

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular docking studies can be employed to predict how Uracil, 5-butyl-6-propyl- might interact with a specific protein target. This involves docking the optimized structure of the ligand into the active site of the receptor protein. The results provide insights into the binding affinity, binding mode, and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. For instance, docking studies of similar compounds like propylthiouracil (B1679721) have been used to understand their inhibitory mechanisms against thyroid peroxidase. ui.ac.id The binding affinity is often expressed as a docking score, with a more negative value indicating a stronger binding interaction. These predictions are crucial for drug discovery and design, helping to identify potential therapeutic targets for alkyl-substituted uracil analogues.

Table 2: Illustrative Molecular Docking Results for Uracil, 5-butyl-6-propyl- with a Hypothetical Protein Target (Note: The following data is illustrative and represents typical values for similar compounds, as specific experimental data for Uracil, 5-butyl-6-propyl- is not publicly available.)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.2 |

| Interacting Residues | TYR234, LYS45, SER89 |

| Hydrogen Bonds | 2 |

Assessment of Binding Affinities and Modes

The binding affinity of a ligand to its receptor is a critical determinant of its potential therapeutic efficacy. For alkyl-substituted uracil analogues, computational methods are invaluable for estimating these affinities and elucidating the specific modes of interaction. Molecular docking is a primary tool used for this purpose, predicting the preferred orientation of a ligand when bound to a target protein and estimating the strength of the interaction.

In studies of various alkyl-substituted uracils, it has been observed that the nature and position of the alkyl groups significantly influence binding affinity. For a hypothetical target receptor, the binding affinities of a series of uracil analogues, including a representative compound like "Uracil, 5-butyl-6-propyl-," can be predicted. These predictions are often expressed as binding energy values (e.g., in kcal/mol), where a more negative value indicates a stronger interaction.

For instance, molecular docking simulations of uracil derivatives with target enzymes have revealed that substitutions at the C5 and C6 positions can enhance binding by establishing hydrophobic interactions with nonpolar pockets within the active site. The butyl group at the C5 position and the propyl group at the C6 position of "Uracil, 5-butyl-6-propyl-" are predicted to occupy such hydrophobic pockets, thereby contributing to a favorable binding energy.

Table 1: Predicted Binding Affinities of Representative Uracil Analogues

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| Uracil | -4.5 | Hydrogen bonding |

| 5-butyl-uracil | -6.2 | Hydrogen bonding, Hydrophobic interactions |

| 6-propyl-uracil | -5.8 | Hydrogen bonding, Hydrophobic interactions |

| Uracil, 5-butyl-6-propyl- | -7.1 | Hydrogen bonding, Enhanced hydrophobic interactions |

Note: The data in this table is representative and derived from general findings for alkyl-substituted uracil analogues.

Identification of Key Amino Acid Residues for Ligand Binding

A crucial aspect of understanding ligand-receptor interactions is the identification of the specific amino acid residues within the receptor's binding site that are pivotal for ligand recognition and binding. Computational analyses, particularly molecular docking and molecular dynamics simulations, are instrumental in pinpointing these key residues.

For alkyl-substituted uracils, interactions are typically characterized by a combination of hydrogen bonds and hydrophobic contacts. The uracil ring itself often forms hydrogen bonds with polar amino acid residues, while the alkyl substituents engage with nonpolar residues. In the case of "Uracil, 5-butyl-6-propyl-," the N1-H and N3-H groups of the uracil core are expected to act as hydrogen bond donors, while the C2=O and C4=O groups can act as hydrogen bond acceptors.

Studies on analogous compounds interacting with various enzymes have identified key amino acid residues that frequently participate in binding. mdpi.com For example, residues such as Valine, Leucine, Isoleucine, and Phenylalanine are often involved in hydrophobic interactions with the alkyl chains. mdpi.com Polar residues like Serine, Threonine, and Aspartate can form critical hydrogen bonds with the uracil scaffold.

Table 2: Key Amino Acid Residues in the Binding of Alkyl-Substituted Uracil Analogues

| Interaction Type | Key Amino Acid Residues | Predicted Interaction with "Uracil, 5-butyl-6-propyl-" |

| Hydrogen Bonding | Ser, Thr, Asn, Gln, Asp, Glu | Interaction with the uracil ring's carbonyl and amine groups. |

| Hydrophobic Interactions | Val, Leu, Ile, Phe, Ala, Met | Interaction with the 5-butyl and 6-propyl chains. |

| Pi-Stacking | Phe, Tyr, Trp | Potential interaction with the uracil ring. |

Note: The amino acid residues listed are based on general findings from studies of various uracil analogues and their respective protein targets.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights that are not available from static docking models. By simulating the movement of atoms over time, MD can be used to assess the stability of the complex and analyze the dynamic nature of the interactions.

Analysis of Conformational Stability in Simulated Biological Environments

The conformational stability of a ligand within the binding site of a receptor is a key indicator of a productive binding event. MD simulations can track the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions over the course of the simulation. A stable RMSD trajectory suggests that the complex is in a stable conformation.

For "Uracil, 5-butyl-6-propyl-," MD simulations would be expected to show that the ligand remains well-seated within the binding pocket throughout the simulation, with the butyl and propyl chains maintaining their positions within the hydrophobic sub-pockets. The flexibility of these alkyl chains would allow for optimal positioning to maximize van der Waals contacts. Studies on similar uracil derivatives have demonstrated that the conformational stability of the ligand-receptor complex is crucial for its biological activity. illinois.eduresearchgate.net

Evaluation of Dynamic Interactions within Ligand-Receptor Complexes

MD simulations also allow for a detailed analysis of the dynamic interactions between the ligand and the receptor. This includes monitoring the persistence of hydrogen bonds and the fluctuations in hydrophobic contacts over time. For instance, a hydrogen bond that is present for a high percentage of the simulation time is considered to be a stable and important interaction.

In the simulated complex of "Uracil, 5-butyl-6-propyl-" with a target receptor, one would analyze the hydrogen bond occupancy between the uracil core and polar residues in the active site. Furthermore, the analysis would focus on the dynamic behavior of the 5-butyl and 6-propyl groups, observing how they adapt their conformations to maintain favorable hydrophobic interactions within the binding pocket. Such dynamic interaction analysis provides a more realistic picture of the binding event than static models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.combpasjournals.com

Data-Driven Approaches for Biological Activity Prediction of Uracil Derivatives

Data-driven QSAR models are developed using a dataset of uracil derivatives with known biological activities. mdpi.com Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed biological activity. mdpi.com

For a series of alkyl-substituted uracils, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for example. The model might reveal that descriptors related to hydrophobicity and molecular size are positively correlated with activity, which would be consistent with the importance of hydrophobic interactions for binding. Once a statistically robust QSAR model is established, it can be used to predict the biological activity of new, untested uracil derivatives like "Uracil, 5-butyl-6-propyl-." mdpi.com This predictive capability is highly valuable in the drug discovery process for prioritizing the synthesis of the most promising compounds. mdpi.commdpi.com

Correlation of Molecular Descriptors with Biological Response

The biological activity of alkyl-substituted uracil analogues is significantly influenced by the physicochemical properties of the substituents on the pyrimidine ring. Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in elucidating the correlation between these properties, known as molecular descriptors, and the observed biological response. These studies help in understanding the mechanism of action and in designing more potent and selective therapeutic agents. The primary molecular descriptors that have been found to correlate with the biological activity of alkyl-substituted uracils include steric, electronic, and hydrophobic parameters.

Detailed research findings have demonstrated that the size and shape of the alkyl groups at the C5 and C6 positions of the uracil ring are critical for their biological activity. For instance, in a series of 6-anilinouracil derivatives, which are inhibitors of Bacillus subtilis DNA polymerase III, the interaction with the enzyme was found to be primarily governed by hydrophobic binding. nih.gov A comparison of the inhibitory activity against the wild-type and a mutant enzyme revealed that an increased hydrophobic character of the inhibitor binding site in the mutant enzyme played a significant role. nih.gov

In the context of antimicrobial activity, a study on 5-alkyl-6-substituted uracils revealed that the nature of the alkyl group at the C5 position (ethyl, n-propyl, and isopropyl) influenced the antibacterial spectrum and potency. mdpi.comnih.gov Although a formal QSAR analysis was not presented, the variation in activity across the series points to the importance of the steric and electronic properties of the C5-alkyl group. For example, compound 6h in that study, a 5-(n-propyl)uracil derivative, showed potent broad-spectrum antibacterial activity. mdpi.comnih.gov

A study on 6-substituted uracil derivatives and their effect on cell proliferation also highlighted the importance of the substitution pattern. Specifically, 1-butyl-6-methyluracil (B86784) was among the compounds demonstrating the highest level of cell proliferation, indicating that the interplay between the alkyl groups at N1 and C6 positions is crucial for this particular biological response. jppres.com

The following interactive data table illustrates a hypothetical QSAR analysis for a series of 5- and 6-alkyl-substituted uracil analogues, demonstrating the correlation between selected molecular descriptors and a hypothetical anticancer activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration). The descriptors included are:

LogP: A measure of the compound's lipophilicity.

Molar Refractivity (MR): A measure of the volume occupied by an atom or group of atoms and is related to the London dispersion forces.

Topological Polar Surface Area (TPSA): A descriptor that correlates with passive molecular transport through membranes.

Energy of the Highest Occupied Molecular Orbital (HOMO): Related to the electron-donating ability of a molecule.

Energy of the Lowest Unoccupied Molecular Orbital (LUMO): Related to the electron-accepting ability of a molecule.

Interactive Data Table: QSAR Descriptors and Hypothetical Anticancer Activity of Alkyl-Substituted Uracils

| Compound | R5-substituent | R6-substituent | LogP | MR (cm³/mol) | TPSA (Ų) | HOMO (eV) | LUMO (eV) | pIC50 (Hypothetical) |

| 1 | H | H | -0.5 | 28.5 | 58.2 | -6.5 | -1.2 | 4.5 |

| 2 | Methyl | H | 0.0 | 33.1 | 58.2 | -6.4 | -1.1 | 5.0 |

| 3 | Ethyl | H | 0.5 | 37.7 | 58.2 | -6.3 | -1.0 | 5.3 |

| 4 | H | Methyl | 0.1 | 33.1 | 58.2 | -6.4 | -1.1 | 4.8 |

| 5 | H | Propyl | 1.1 | 42.3 | 58.2 | -6.2 | -0.9 | 5.5 |

| 6 | Butyl | Propyl | 2.6 | 56.2 | 58.2 | -6.1 | -0.8 | 6.2 |

From this hypothetical data, a QSAR equation could be derived, for instance:

pIC50 = 3.5 + 0.5LogP + 0.02MR - 0.1TPSA - 0.2HOMO + 0.3*LUMO

This equation would suggest that increasing lipophilicity (LogP) and molar refractivity (MR) while having a more negative HOMO energy and a less negative LUMO energy could lead to higher anticancer activity in this series of compounds. Such models are invaluable for the rational design of new, more potent uracil derivatives.

Advanced Characterization Techniques for Structural Elucidation of Novel Uracil Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific NMR data (chemical shifts, coupling constants) for Uracil (B121893), 5-butyl-6-propyl- could be located. A general discussion of what would be expected is provided below.

¹H NMR Analysis for Proton Environment Elucidation

A ¹H NMR spectrum would be crucial for identifying the different proton environments in the molecule. Key signals would include those for the N-H protons of the uracil ring, and the protons of the butyl and propyl chains. The chemical shifts, integration, and multiplicity (splitting patterns) of these signals would confirm the presence and connectivity of these alkyl groups.

¹³C NMR Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be expected for the carbonyl carbons (C2 and C4), the olefinic carbons of the uracil ring (C5 and C6), and the individual carbons of the butyl and propyl side chains.

¹⁵N NMR Analysis for Nitrogen Atom Environment

¹⁵N NMR spectroscopy would provide direct information about the electronic environment of the two nitrogen atoms (N1 and N3) in the pyrimidine (B1678525) ring. The chemical shifts would be sensitive to tautomerism and hydrogen bonding.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HMQC, DEPT)

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the butyl and propyl chains. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the alkyl chains to the correct positions on the uracil ring. sdsu.eduyoutube.com

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the alkyl chain carbons. uvic.ca

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy would identify the functional groups present in the molecule.

FT-IR (Fourier Transform Infrared) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for N-H stretching, C=O (carbonyl) stretching, C=C stretching of the ring, and C-H stretching and bending vibrations of the alkyl groups. Studies on similar compounds like propylthiouracil (B1679721) provide a reference for expected frequency ranges. researchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the pyrimidine ring vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The uracil ring is a chromophore, and its UV absorption spectrum is characterized by π → π* transitions. The position of the absorption maximum (λmax) would be influenced by the alkyl substituents at the C5 and C6 positions.

Without experimental data, a detailed analysis and the creation of data tables for "Uracil, 5-butyl-6-propyl-" is not feasible. The synthesis and full spectral characterization of this compound would be required to generate the specific content requested.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For a novel compound like 5-butyl-6-propyluracil, high-resolution mass spectrometry (HRMS) would be crucial for confirming its elemental composition.

Expected Molecular Ion: The chemical formula for 5-butyl-6-propyluracil is C₁₁H₁₈N₂O₂. The expected monoisotopic mass would be calculated as follows: (11 x 12.0000) + (18 x 1.0078) + (2 x 14.0031) + (2 x 15.9949) = 210.1368 u. Therefore, in a high-resolution mass spectrum, the molecular ion peak [M+H]⁺ would be observed at an m/z of approximately 211.1441.

Anticipated Fragmentation Pattern: The fragmentation of the uracil ring and its substituents under mass spectrometry conditions would provide valuable structural information. Key expected fragmentation pathways for 5-butyl-6-propyluracil would likely involve cleavages of the alkyl side chains.

A prominent fragmentation mechanism would be the McLafferty rearrangement if the geometry is favorable, involving the transfer of a gamma-hydrogen from an alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene. For the butyl and propyl chains, this could lead to the loss of propene (C₃H₆, 42.0469 u) and butene (C₄H₈, 56.0626 u) respectively.

Alpha-cleavage (benzylic-type cleavage) adjacent to the pyrimidine ring is also a common fragmentation pathway for alkyl-substituted aromatic and heteroaromatic rings. This would result in the loss of alkyl radicals.

Hypothetical Mass Spectrometry Data:

| Fragment Ion | Proposed Structure/Loss | Expected m/z ([M+H]⁺) |

| [M+H]⁺ | Intact Molecule | 211.1441 |

| [M-C₃H₇]⁺ | Loss of propyl radical | 168.0920 |

| [M-C₄H₉]⁺ | Loss of butyl radical | 154.0764 |

| [M-C₃H₆]⁺ | McLafferty (propyl chain) | 169.0971 |

| [M-C₄H₈]⁺ | McLafferty (butyl chain) | 155.0815 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of 5-butyl-6-propyluracil would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the molecular structure.

Expected Crystal Packing and Hydrogen Bonding: Uracil and its derivatives are well-known for forming extensive hydrogen-bonding networks in the solid state. The two nitrogen atoms (N1 and N3) of the uracil ring can act as hydrogen bond donors, while the two carbonyl oxygen atoms (O2 and O4) are hydrogen bond acceptors.

Hypothetical Crystallographic Data:

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 (common for centrosymmetric molecules) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Z (molecules/unit cell) | 2 or 4 |

| Hydrogen Bonds | N-H···O intermolecular interactions forming dimers or sheets |

Future Research Directions and Potential Impact

Rational Design of Novel Uracil (B121893) Analogues with Enhanced Biological Efficacy

The rational design of new uracil analogues like 5-butyl-6-propyluracil is a key strategy for enhancing their therapeutic potential. nih.gov This approach involves a deep understanding of the structure-activity relationships (SAR) of existing uracil derivatives to guide the synthesis of new compounds with improved efficacy and selectivity. nih.govnih.gov

Key Strategies:

Structural Modification: Systematic modifications of the butyl and propyl groups at the C5 and C6 positions can influence the compound's steric and electronic properties, potentially leading to enhanced binding to biological targets. nih.gov For instance, introducing different functional groups on these alkyl chains could modulate lipophilicity and target interaction.

Computational Modeling: In silico methods such as molecular docking and molecular dynamics simulations can predict the binding affinities and interaction patterns of novel analogues with their target proteins. nih.gov This allows for the pre-selection of the most promising candidates for synthesis and biological evaluation, thereby accelerating the discovery process.

Hybrid Molecules: The concept of molecular hybridization, where the uracil scaffold is combined with other pharmacologically active moieties, has shown promise in creating novel compounds with dual or enhanced activity. nih.gov Future designs could involve linking 5-butyl-6-propyluracil with other anticancer or antiviral agents.

Illustrative Data on Uracil Analogues:

| Compound/Analogue | Modification | Observed Biological Effect |

| 5-Fluorouracil (B62378) | Fluorine at C5 | Inhibition of thymidylate synthase, anticancer activity nih.govnih.gov |

| 5-Bromovinyl-2'-deoxyuridine | Bromovinyl group at C5 | Antiviral activity against herpes viruses mdpi.com |

| 1-(benzyl)-5-(phenylamino)uracil | Substitutions at N1 and C5 | Non-nucleoside inhibition of HIV-1 mdpi.com |

Exploration of Undiscovered Biological Targets for Uracil Derivatives

While many uracil derivatives are known to target enzymes involved in nucleotide metabolism, such as thymidylate synthase, the full spectrum of their biological targets remains to be elucidated. nih.govnih.gov Research into compounds like 5-butyl-6-propyluracil could uncover novel mechanisms of action and previously unknown cellular targets.

Potential Areas of Investigation:

Epigenetic Modifiers: Recent studies have shown that uracil derivatives can target epigenetic enzymes like histone deacetylases (HDACs) and proteins involved in DNA methylation, such as UHRF1. ed.ac.uknih.govmdpi.com Investigating the effect of 5-butyl-6-propyluracil on these targets could open new avenues for cancer therapy.

Protein-Protein Interactions: Many cellular processes are regulated by protein-protein interactions. Uracil-based compounds could be designed to disrupt these interactions, offering a different therapeutic strategy compared to traditional enzyme inhibition.

Kinase Inhibition: While not a classical target for uracil analogues, the diverse chemical space offered by substituted uracils could yield compounds with inhibitory activity against specific protein kinases involved in signaling pathways related to disease.

Strategies for Addressing Resistance Mechanisms in Target Systems

A significant challenge in the clinical use of uracil-based drugs like 5-fluorouracil is the development of drug resistance. nih.gov Understanding and overcoming these resistance mechanisms is crucial for the long-term efficacy of new uracil analogues.

Common Resistance Mechanisms:

Target Overexpression: Increased expression of the target enzyme, such as thymidylate synthase, can render the drug less effective. nih.gov

Altered Drug Metabolism: Changes in the enzymes responsible for activating or inactivating the drug can lead to reduced concentrations of the active form.

Target Mutation: Mutations in the drug's binding site on the target protein can decrease its affinity, leading to resistance. mdpi.com

Enhanced DNA Repair: For uracil analogues that are incorporated into DNA, enhanced DNA repair mechanisms can remove the drug and mitigate its cytotoxic effects. researchgate.net

Strategies to Overcome Resistance:

Combination Therapy: Using uracil analogues in combination with other drugs that target different pathways can help to prevent or overcome resistance.

Development of Novel Analogues: Designing new derivatives that are less susceptible to known resistance mechanisms is a key strategy. This could involve creating compounds that bind to different sites on the target or are not recognized by drug efflux pumps.

Targeting Resistance Pathways: Developing compounds that specifically inhibit the cellular pathways that lead to drug resistance can resensitize cells to the primary therapeutic agent.

Development of Uracil-Based Compounds as Chemical Biology Tools and Probes

Beyond their therapeutic potential, uracil derivatives can be valuable tools for studying biological processes. The development of fluorescently labeled or otherwise tagged versions of 5-butyl-6-propyluracil could provide powerful probes for chemical biology research.

Applications as Chemical Probes:

Fluorescent Labeling: Attaching a fluorophore to the uracil scaffold can allow for the visualization of the compound's distribution and localization within cells, providing insights into its mechanism of action. rsc.org

Affinity Probes: Immobilizing the uracil derivative on a solid support can be used to isolate and identify its binding partners from cell lysates, helping to uncover new biological targets.

Activity-Based Probes: Designing probes that covalently bind to their target upon enzymatic activity can be used to profile the activity of specific enzymes in complex biological samples.

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

The integration of cutting-edge computational and experimental techniques is essential for accelerating the discovery and development of new uracil-based therapeutics.

Synergistic Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of uracil derivatives against various biological targets to identify initial hits.

CRISPR-Based Screening: CRISPR technology can be used to systematically identify genes that, when knocked out, confer sensitivity or resistance to a particular uracil derivative, thereby revealing its mechanism of action and potential resistance pathways. mdpi.com

Machine Learning and AI: Advanced computational models can be trained on existing SAR data to predict the biological activity of novel uracil analogues with greater accuracy, guiding the design of more potent and selective compounds. nih.gov

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level information about how uracil derivatives bind to their targets, facilitating the rational design of improved inhibitors.

The systematic investigation of compounds like Uracil, 5-butyl-6-propyl-, guided by these future research directions, holds the potential to expand the therapeutic utility of the uracil scaffold and lead to the development of novel drugs for a range of diseases.

Q & A

Basic: How can researchers design experiments to synthesize and characterize 5-butyl-6-propyluracil?

Answer:

Synthesis of 5-butyl-6-propyluracil requires careful selection of alkylation agents and reaction conditions. A methodological approach involves:

- Stepwise alkylation : Introducing butyl and propyl groups sequentially to the uracil core using nucleophilic substitution or transition metal-catalyzed reactions. For example, highlights the use of sulfochloride derivatives to synthesize 5-alkylated uracils, which can be adapted for propyl and butyl substituents .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substitution patterns and purity. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are critical for verifying molecular weight and homogeneity.

Basic: What strategies are effective for conducting literature reviews on substituted uracil derivatives?

Answer:

Systematic database searches using platforms like Scopus (as in ) are essential. Key steps include:

- Search terms : Combine "uracil derivatives," "alkylation," and "thermodynamic properties" with Boolean operators (AND/OR). Limit results to peer-reviewed articles (2015–2025) .

- Data extraction : Use reference management tools (e.g., EndNote, Zotero) to organize studies. Prioritize journals specializing in organic chemistry or medicinal chemistry.

Advanced: How can thermodynamic properties (ΔG°, ΔH, ΔS°) of 5-butyl-6-propyluracil be experimentally determined in aqueous solutions?

Answer:

Thermodynamic studies require:

- Potentiometric titration : Measure dissociation constants (pKa) under controlled pH and temperature. notes that reproducibility challenges arise due to variable substitution patterns; thus, triplicate trials are recommended .

- Calorimetry : Use isothermal titration calorimetry (ITC) to directly measure enthalpy changes (ΔH). For entropy (ΔS°), calculate via the relationship ΔG° = ΔH − TΔS° after obtaining Gibbs free energy (ΔG°) from equilibrium constants.

Advanced: What methodologies are suitable for assessing the biological activity of 5-butyl-6-propyluracil in cellular models?

Answer:

- In vitro assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare results with structurally similar compounds like 5-fluorouracil () .

- Metabolic profiling : Quantify intracellular uracil levels via HPLC, as demonstrated in , where HPLC revealed elevated uracil concentrations in mutant fungal strains .

- Transcriptomic analysis : Use RNA sequencing to identify gene expression changes linked to uracil metabolism or stress responses.

Advanced: How can researchers address contradictions in published data on substituted uracil derivatives?

Answer:

Data discrepancies often stem from:

- Experimental variability : Differences in solvent purity, temperature control, or instrumentation calibration. emphasizes the lack of reproducibility assessments in prior studies .

- Resolution strategies :

- Meta-analysis : Statistically compare datasets from multiple studies to identify outliers or trends.

- Standardized protocols : Adopt IUPAC guidelines for dissociation constant measurements.

- Collaborative verification : Replicate key experiments in independent labs to validate results.

Advanced: How can computational modeling and AI enhance research on 5-butyl-6-propyluracil?

Answer:

- Molecular dynamics (MD) simulations : Predict solubility and stability in aqueous media using software like GROMACS or AMBER.

- AI-driven optimization : Implement machine learning (ML) models to predict reaction yields or biological activity. highlights AI integration in COMSOL Multiphysics for chemical process simulations .

- Quantum mechanical calculations : Use density functional theory (DFT) to analyze electronic properties and substituent effects on uracil’s reactivity.

Advanced: What are the challenges in integrating 5-butyl-6-propyluracil into interdisciplinary research (e.g., drug development vs. materials science)?

Answer:

- Drug development : Balancing lipophilicity (from butyl/propyl groups) with bioavailability requires logP calculations and membrane permeability assays.

- Materials science : Study self-assembly properties in non-polar solvents. ’s classification of chemical engineering design (RDF2050103) underscores the need for process optimization in scaling synthesis .

- Regulatory compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) as outlined in for reporting chemical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.